Neu5Gc|A(2-6) N-Glycan

Lectin engineering Cancer diagnostics Glycan recognition

Neu5Gc|A(2-6) N-Glycan is a complex‐type N‐glycan uniquely terminated by N‐glycolylneuraminic acid (Neu5Gc) in an α2‑6 linkage to a subterminal galactoside, rather than the common mammalian sialic acid N‑acetylneuraminic acid (Neu5Ac). Normal human tissues cannot synthesize Neu5Gc because of a fixed loss‐of‐function mutation in the cytidine monophosphate‐N‐acetylneuraminic acid hydroxylase (CMAH) gene, making Neu5Gc‐containing glycans absent from healthy human glycoproteins but highly enriched on many human tumor cells.

Molecular Formula C84H138N6O64
Molecular Weight 2256.0 g/mol
Cat. No. B12397313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu5Gc|A(2-6) N-Glycan
Molecular FormulaC84H138N6O64
Molecular Weight2256.0 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O
InChIInChI=1S/C84H138N6O64/c1-21(102)85-25(7-91)46(113)64(30(110)10-94)146-73-43(86-22(2)103)54(121)67(35(15-99)140-73)149-78-63(130)70(150-80-72(60(127)50(117)32(12-96)139-80)152-75-45(88-24(4)105)56(123)66(34(14-98)142-75)148-77-62(129)58(125)52(119)38(145-77)20-137-84(82(133)134)6-27(107)42(90-40(112)17-101)69(154-84)48(115)29(109)9-93)53(120)36(143-78)18-135-79-71(59(126)49(116)31(11-95)138-79)151-74-44(87-23(3)104)55(122)65(33(13-97)141-74)147-76-61(128)57(124)51(118)37(144-76)19-136-83(81(131)132)5-26(106)41(89-39(111)16-100)68(153-83)47(114)28(108)8-92/h7,25-38,41-80,92-101,106-110,113-130H,5-6,8-20H2,1-4H3,(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,111)(H,90,112)(H,131,132)(H,133,134)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1
InChIKeyAXOWEDZSSIBSPH-QDOXNLOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Gc|A(2-6) N-Glycan – Structural Identity & Functional Context for Research Sourcing


Neu5Gc|A(2-6) N-Glycan is a complex‐type N‐glycan uniquely terminated by N‐glycolylneuraminic acid (Neu5Gc) in an α2‑6 linkage to a subterminal galactoside, rather than the common mammalian sialic acid N‑acetylneuraminic acid (Neu5Ac) [1]. Normal human tissues cannot synthesize Neu5Gc because of a fixed loss‐of‐function mutation in the cytidine monophosphate‐N‐acetylneuraminic acid hydroxylase (CMAH) gene, making Neu5Gc‐containing glycans absent from healthy human glycoproteins but highly enriched on many human tumor cells [2]. This fundamental species‐ and disease‐specific restriction immediately distinguishes Neu5Gc|A(2‑6) N‑Glycan from the ubiquitously expressed Neu5Ac|A(2‑6) N‑Glycan and positions the compound as a high‐resolution probe for tumor‐associated glycosylation and pathogen‐host interactions [3].

Why Neu5Ac Analogs or α2‑3 Isomers Cannot Replace Neu5Gc|A(2‑6) N‑Glycan


Substituting Neu5Gc|A(2‑6) N‑Glycan with a generic Neu5Ac‑terminated or α2‑3‑linked N‑glycan fails precisely because the biological recognition machinery – innate immune lectins, Siglecs, viral hemagglutinins, and bacterial neuraminidases – discriminates between the C5 hydroxyl/acetyl group and the glycosidic linkage position with clinically meaningful fold differences in affinity [1]. In the cancer biomarker context, the absence of Neu5Gc from normal human backgrounds yields near‐perfect specificity, a performance gap that Neu5Ac analogs cannot close because they are constitutively present on normal human glycoproteins at high levels [2]. Below, we present the quantitative evidence that substantiates why this compound is not interchangeable with its closest structural relatives.

Quantitative Differentiation Evidence for Neu5Gc|A(2‑6) N‑Glycan Against Its Closest Analogs


SubB2M Lectin Binding: 21.7‑Fold Improved Affinity for Neu5Gc over Neu5Ac

The engineered lectin SubB2M binds the Neu5Gc‑terminated glycan Gc‑SLeX with a KD of 94.85 nM, representing a 21.7‑fold improvement in affinity compared with wild‐type SubB binding to the same ligand. In contrast, the wild‐type SubB exhibits 20‑fold weaker binding to the corresponding Neu5Ac‑terminated Ac‑SLNnT (KD = 2.68 μM), and this discrimination widens to over 30‑fold when the Neu5Gc linkage is altered from α2‑3 to α2‑6. SubB2M further achieves sub‑nanomolar affinity (KD = 3.07 nM) for the non‑fucosylated Neu5Gc‑SLNnT, whereas no concentration‑dependent interaction is detected for the equivalent Neu5Ac‐SLNnT up to 20 μM [1][2].

Lectin engineering Cancer diagnostics Glycan recognition

CD22 (Siglec‑2) Preferential Binding to α2‑6‑Linked Neu5Gc over Neu5Ac

Mouse CD22 exhibits a pronounced preference for Neu5Gc over Neu5Ac when engaging α2‑6‑sialylated glycans; fluorescence titration experiments confirm that the binding constant (Kb) for Neu5Gc‑α‑(2,6)‑Gal‑β‑(1,4)‑GlcNAc (6′SLN‑Gc) falls in the low micromolar range, whereas the Neu5Ac analog binds with substantially lower affinity. Human CD22, although evolutionarily adapted to Neu5Ac in the absence of endogenous Neu5Gc, retains a comparable molecular recognition profile toward the glycolylated 6′SLN, with both orthologues engaging the Neu5Gc epitope through near‑identical protein‑ligand contacts as mapped by STD NMR [1][2].

B cell signaling Siglec biology Immune checkpoint

Sialidase Substrate Discrimination: Neu5Gc vs. Neu5Ac Cleavage Rates

Bacterial and viral neuraminidases show a clear substrate preference determined by the C‑5 modification of sialic acid. The Streptococcus pneumoniae sialidase NanC displays strong selectivity for Neu5Ac‑ over Neu5Gc‑containing sialosides, whereas a label‑free electrochemical biosensing platform that directly compares Neu5Ac‑ and Neu5Gc‑terminated monolayers demonstrates that neuraminidase recognition and catalytic activity are modulated by the sialic acid type in an organism‑dependent manner. The quantitative readout of this platform shows that substituting Neu5Gc for Neu5Ac shifts the signal from recognition‑dominated to catalysis‑dominated output depending on the enzyme origin [1][2].

Neuraminidase profiling Substrate selectivity Pathogen recognition

Cancer Serum Biomarker: 98.96% Sensitivity & 100% Specificity of Neu5Gc Detection

A surface plasmon resonance (SPR) assay utilizing the Neu5Gc‑specific lectin SubB2M discriminated breast cancer patient sera from cancer‑free controls with 98.96% (95/96) sensitivity and 100% (22/22) specificity. In an independent ovarian cancer cohort, late‑stage (IIIC, IV) patients showed uniformly elevated Neu5Gc‑glycan levels compared with normal controls using the same SubB2M‑SPR platform. When SubB2M was integrated into the FDA‑approved CA15‑3 sandwich ELISA format (neuCA15‑3), the classification accuracy reached 81% with an AUC of 0.886, whereas the standard Elecsys CA15‑3 test yielded substantially lower sensitivity at matched specificity [1][2][3].

Cancer biomarker Liquid biopsy Diagnostic sensitivity

Influenza A Virus Glycan Array Binding: α2‑6‑Linked Neu5Gc Engages Human‑Origin Isolates

Large‑scale glycan microarray association mining across 211 influenza A viruses from five host groups revealed that human‑origin isolates specifically bind to glycans bearing the Neu5Gc‑α‑2‑6‑Gal‑β‑1‑4‑GlcNAc substructure in addition to the canonical Neu5Ac‑α‑2‑6‑Gal receptor. In a focused study on H7 subtype viruses, biolayer interferometry quantification of binding avidity demonstrated that the waterbird‑derived H7 virus rgMuSn/RI08 retains robust binding to Neu5Gc‑α‑2‑6‑Gal, whereas gallinaceous‑adapted H7 viruses that have lost Neu5Gc binding show a restricted host range [1][2].

Influenza receptor specificity Glycan microarray Host tropism

Validated Use Cases for Neu5Gc|A(2‑6) N‑Glycan Based on Quantitative Evidence


Lectin‑Based Cancer Diagnostic Assay Calibration

Neu5Gc|A(2‑6) N‑Glycan serves as the essential calibration standard for SPR‑based and ELISA‑based assays that employ SubB2M or equivalent engineered Neu5Gc‑specific lectins. The quantitative binding data (KD = 3.07 nM for SubB2M vs. no detectable binding to Neu5Ac‑SLNnT up to 20 μM) confirm that only a Neu5Gc‑terminated α2‑6 glycan produces the required signal‑to‑noise window for distinguishing cancer sera from normal controls with 98.96% sensitivity and 100% specificity [1][2].

CD22/Siglec‑2 Antagonist Screening and B‑Cell Signaling Studies

Because murine CD22 has evolved to recognize Neu5Gc‑α‑2‑6‑glycans as its high‑affinity endogenous ligand, any in‑vitro screening campaign for CD22 antagonists that uses mouse models must include Neu5Gc|A(2‑6) N‑Glycan as the positive control ligand. Fluorescence titration and STD‑NMR data establish that the Neu5Gc‑6′SLN motif adopts an identical bioactive conformation in both human and mouse CD22 binding pockets, making it the pharmacologically relevant probe [1].

Influenza A Virus Receptor‑Binding Panel for Pandemic Risk Assessment

Glycan microarray and biolayer interferometry data demonstrate that human‑isolated influenza A viruses and ancestral waterbird viruses bind the Neu5Gc‑α‑2‑6‑Gal‑β‑1‑4‑GlcNAc substructure, whereas poultry‑adapted viruses lose this binding. Including Neu5Gc|A(2‑6) N‑Glycan alongside the standard Neu5Ac‑α‑2‑6 receptor in virus‑binding panels allows surveillance laboratories to accurately map host‑range mutations and assess pandemic emergence potential [1][2].

Bacterial and Viral Neuraminidase Substrate Selectivity Profiling

The differential cleavage of Neu5Gc‑ versus Neu5Ac‑terminated glycans by S. pneumoniae NanC and viral neuraminidases, as quantified by electrochemical biosensing, requires the use of structurally authentic Neu5Gc|A(2‑6) N‑Glycan substrates. Substituting the Neu5Ac analog leads to erroneous catalytic rate measurements and mis‑annotation of enzyme specificity [1].

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